2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid
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Overview
Description
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H6ClNO4 It is characterized by the presence of a chloro group, a benzoic acid moiety, and a pyrrolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is typically isolated by filtration and dried under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-amino-4-(2,5-dioxopyrrol-1-yl)benzoic acid or 2-thio-4-(2,5-dioxopyrrol-1-yl)benzoic acid.
Reduction: Formation of 2-chloro-4-(2,5-dihydroxypyrrol-1-yl)benzoic acid.
Oxidation: Formation of 2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoate salts.
Scientific Research Applications
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrolidine-2,5-dione ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
- 4-(1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid is unique due to the presence of both a chloro group and a pyrrolidine-2,5-dione ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The chloro group enhances its electrophilicity, while the pyrrolidine-2,5-dione ring provides a versatile platform for further functionalization.
Properties
IUPAC Name |
2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-8-5-6(1-2-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFUIDDNBUQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353465 |
Source
|
Record name | 2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-89-8 |
Source
|
Record name | 2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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